tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is a chemical compound known for its use in organic synthesis, particularly in the protection of amine groups. It is a derivative of carbamic acid and is often used in the synthesis of various organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acid chloride or anhydride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid or acetic acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines (RNH₂), and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is widely used in scientific research due to its versatility:
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate involves the formation of stable carbamate bonds. These bonds protect amine groups from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(tert-butoxy)carbonyl]carbamate
- tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
Uniqueness
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is unique due to its specific structure, which provides stability and reactivity in organic synthesis. Its ability to protect amine groups and be selectively deprotected makes it valuable in multi-step synthesis processes .
Properties
Molecular Formula |
C16H29NO5 |
---|---|
Molecular Weight |
315.40 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H29NO5/c1-11(2)12(9-10-18)17(13(19)21-15(3,4)5)14(20)22-16(6,7)8/h10-12H,9H2,1-8H3/t12-/m1/s1 |
InChI Key |
OKCLXORZKHYOOR-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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